2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
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Overview
Description
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with pyrazole derivatives under controlled conditions. For instance, the reaction of 2-chloropyrazine with 1H-pyrazole-3-carbaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Features both pyrazine and pyrazole rings.
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2,2’-(3-(quinolin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile: Contains a quinoline ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific combination of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N6 |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C11H8N6/c12-2-1-9-8-17(6-3-13)16-11(9)10-7-14-4-5-15-10/h4-5,7-8H,1,6H2 |
InChI Key |
DMHTYZNHWCYPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CC#N)CC#N |
Origin of Product |
United States |
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